3-Methyl-4-morpholinobenzonitrile
Description
Properties
IUPAC Name |
3-methyl-4-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-8-11(9-13)2-3-12(10)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZYRVWTDPJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The palladium-catalyzed cross-coupling amination is the most widely documented method for synthesizing 3-methyl-4-morpholinobenzonitrile. This approach involves substituting a halogen atom (e.g., chlorine, iodine) at the 4-position of 3-methylbenzonitrile with morpholine via a Buchwald-Hartwig amination reaction. The process typically employs a palladium catalyst, a phosphine ligand, and a strong base to facilitate the coupling.
A representative procedure involves reacting 3-methyl-4-chlorobenzonitrile with morpholine in the presence of palladium(II) acetate (Pd(OAc)₂), rac-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and cesium carbonate (Cs₂CO₃) in toluene at elevated temperatures (105°C) for 20 hours. The reaction proceeds through oxidative addition of the aryl halide to palladium, ligand-assisted coordination of morpholine, and reductive elimination to form the C–N bond.
Optimization and Key Parameters
Critical factors influencing yield and selectivity include:
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Catalyst System : Pd(OAc)₂ with BINAP achieves superior turnover compared to other palladium sources.
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Base : Cs₂CO₃ outperforms potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu) in deprotonating morpholine and stabilizing the palladium intermediate.
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Solvent : Toluene provides optimal solubility and reaction stability, though dioxane and tetrahydrofuran (THF) are viable alternatives.
Table 1: Reaction Conditions for Palladium-Catalyzed Synthesis
Workup and Purification
Post-reaction, the mixture is diluted with water and organic solvents (e.g., 2-methyl-THF, acetonitrile) to separate phases. The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated. Flash chromatography using cyclohexane or ethyl acetate/hexane mixtures isolates the product.
Nucleophilic Aromatic Substitution Under Basic Conditions
Methodology and Scope
Nucleophilic aromatic substitution (SNAr) offers an alternative route, particularly for electron-deficient aryl halides. In this method, 3-methyl-4-fluorobenzonitrile reacts with morpholine under strongly basic conditions, where the fluoride leaving group is displaced by the morpholino nucleophile. This approach avoids transition metals but requires elevated temperatures and prolonged reaction times.
A documented protocol heats 2-fluoro-6-morpholinobenzonitrile with hydrazine hydrate in N-methylpyrrolidone (NMP) at 70°C for 25 hours, achieving a 97% yield of the substituted product. While this example involves a different substrate, the methodology is transferable to 3-methyl-4-fluorobenzonitrile.
Limitations and Challenges
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Substrate Reactivity : Fluorine’s poor leaving-group ability necessitates harsh conditions, risking decomposition of sensitive functional groups.
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Regioselectivity : Competing substitutions at adjacent positions may occur if directing groups are present.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-morpholinobenzonitrile can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: 3-Methyl-4-morpholinobenzoic acid.
Reduction: 3-Methyl-4-morpholinobenzylamine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-Methyl-4-morpholinobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-morpholinobenzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: Unlike this compound, other compounds feature additional functional groups (e.g., amino, nitro, amide) that alter reactivity and solubility.
- Morpholine Positioning: The morpholine group is attached via a propoxy chain in compounds from , increasing molecular flexibility and possibly altering binding affinity in biological targets compared to the direct aromatic substitution in this compound .
Physicochemical Properties
- Solubility: The morpholine group in this compound improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar analogs. However, the sodium salt of related compounds (e.g., sodium 2-(((3,5-dimethyl-4-oxidopyridin-2-yl)methyl)sulfinyl)-5-methoxybenzo[d]imidazol-1-ide) exhibits even higher aqueous solubility due to ionic character .
- Lipophilicity: The methyl group in this compound increases logP compared to methoxy-substituted analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile), favoring passive diffusion across biological membranes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-4-morpholinobenzonitrile, and how do catalyst systems influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted benzonitriles and morpholine derivatives. Palladium (e.g., Pd(PPh₃)₄) or copper-based catalysts (e.g., CuI) are commonly used to facilitate C–N bond formation under reflux conditions in solvents like DMF or THF . Key parameters include reaction temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Post-synthesis purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Catalyst choice impacts yield and byproduct formation; palladium catalysts often provide higher regioselectivity compared to copper systems.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- FT-IR : The nitrile (C≡N) stretch appears at ~2220–2240 cm⁻¹. Aromatic C–H stretches and morpholine C–O–C vibrations (~1100–1250 cm⁻¹) confirm structural motifs .
- NMR : ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm, multiplet) and morpholine protons (δ 3.6–3.8 ppm for N–CH₂, δ 2.4–2.6 ppm for CH₃). ¹³C NMR identifies the nitrile carbon at ~115–120 ppm .
- UV-Vis : Conjugation between the nitrile and aromatic rings results in absorption bands at 250–280 nm, useful for quantifying concentration in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in compound purity, assay protocols, or target specificity. To address this:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted morpholine or byproducts (e.g., dehalogenated derivatives) may skew results .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines). For enzyme inhibition assays, validate enzyme activity with positive controls (e.g., known inhibitors) .
- Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and rule off-target effects .
Q. What computational methods are recommended to predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the nitrile group and enzyme active sites (e.g., hydrogen bonding with serine residues). Prioritize docking poses with low RMSD values (<2.0 Å) .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The nitrile group’s electron-withdrawing nature influences binding stability .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to evaluate conformational stability of the ligand-enzyme complex under physiological conditions .
Q. How can researchers address low yields in the final steps of multi-step syntheses involving this compound?
- Methodological Answer : Low yields often stem from side reactions (e.g., hydrolysis of the nitrile group or incomplete morpholine coupling). Mitigation strategies include:
- Intermediate Protection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during earlier steps .
- Catalyst Optimization : Screen alternative catalysts (e.g., Pd₂(dba)₃ with Xantphos ligand) to enhance coupling efficiency .
- Reaction Monitoring : Employ TLC or LC-MS to track reaction progress and isolate intermediates before degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
